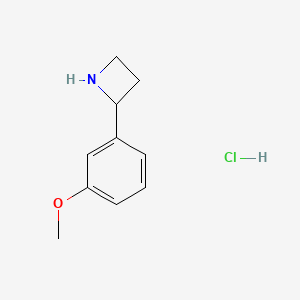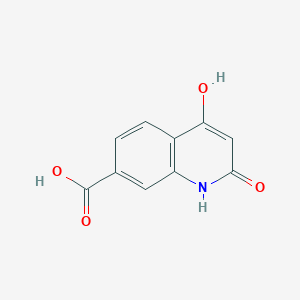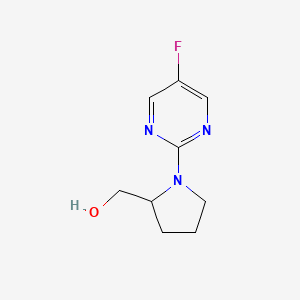
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyrimidine and pyrrolidine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Análisis De Reacciones Químicas
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: can be compared with other similar compounds, such as:
(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanol: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanol: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine derivative.
(1-(5-Methylpyrimidin-2-yl)pyrrolidin-2-yl)methanol: The methyl group can influence the compound’s lipophilicity and overall reactivity.
These comparisons highlight the uniqueness of This compound
Propiedades
Fórmula molecular |
C9H12FN3O |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h4-5,8,14H,1-3,6H2 |
Clave InChI |
SWZUKSNBMOFGJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC=C(C=N2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


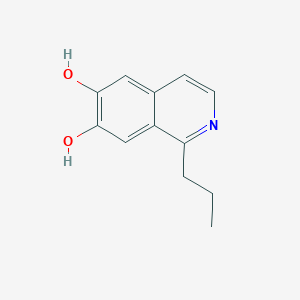
![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

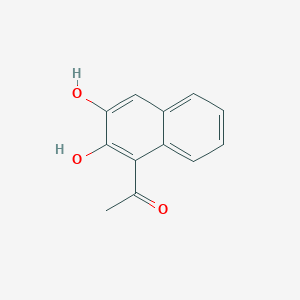
![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
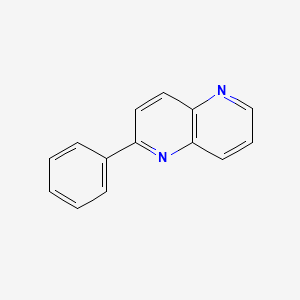

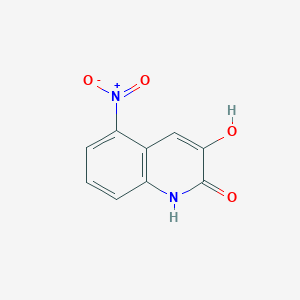
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)

